molecular formula C22H22N6 B12134902 3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12134902
M. Wt: 370.4 g/mol
InChI Key: YBYOGGDADQTZOK-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique structure combining benzimidazole, pyrroloquinoxaline, and an alkyl chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to mediate intramolecular rearrangements. This process can yield a diverse collection of related compounds, including 3-(indol-2-yl)quinoxalin-2-ones and 4-(benzimidazol-2-yl)-3-methylcinnolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, ensuring high yields, and maintaining purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Indol-2-yl)quinoxalin-2-ones
  • 4-(Benzimidazol-2-yl)-3-methylcinnolines
  • 2,6-bis(benzimidazol-2-yl)pyridine derivatives

Uniqueness

What sets 3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine apart from these similar compounds is its unique combination of structural motifs, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N6

Molecular Weight

370.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C22H22N6/c1-13(2)11-12-28-20(23)18(21-25-15-8-4-5-9-16(15)26-21)19-22(28)27-17-10-6-3-7-14(17)24-19/h3-10,13H,11-12,23H2,1-2H3,(H,25,26)

InChI Key

YBYOGGDADQTZOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N

Origin of Product

United States

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